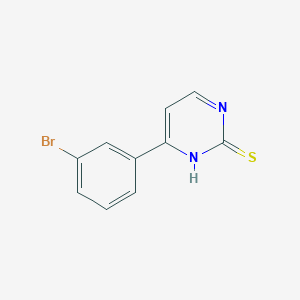

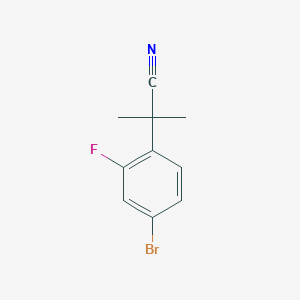

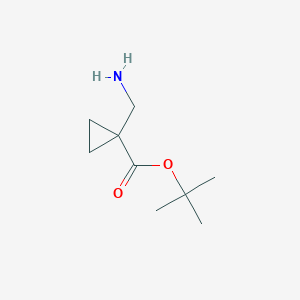

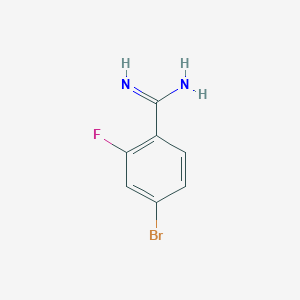

![molecular formula C12H16N4O3S B1524258 8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-98-0](/img/structure/B1524258.png)

8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Vue d'ensemble

Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for “8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”, I found a method for synthesizing a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride2. The method involves several steps, including adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 62.Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction3. This technique can also be used to illustrate the relationship between weak interactions and the sensitivity of energetic materials3.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo pyridine compounds can be complex and involve multiple steps2. For instance, the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 62.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, compound 10, a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic material, has a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance3.Applications De Recherche Scientifique

Synthesis and Application in Heterocyclic Chemistry

The compound is a key participant in the realm of heterocyclic chemistry, demonstrating its versatility in the synthesis of novel nitrogen-rich heterocycles. For instance, it partakes in the formation of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, showcasing good yields and regioselectivity. These compounds are a testament to the intricate chemical interplay and utility of the compound in generating structurally diverse heterocycles (Gao & Lam, 2008).

Structural Foundation in Medicinal Chemistry

The structural intricacies of the compound contribute significantly to medicinal chemistry. It serves as a foundation for creating triazolo[1,5-a]pyridines, pyrido[1,2-b][1,2,4]triazines, and pyrido[1,2-b][1,2,4]triazepines, interlinked with other potent chemical moieties like the 6-methylchromone moiety. These constructs have been meticulously designed and synthesized, reflecting the compound's instrumental role in the development of novel therapeutic agents (Abdel-Megid et al., 2013).

Antimicrobial Activity and Chemical Diversity

The compound's structural framework is pivotal in synthesizing a variety of fused nitrogen heterocyclic systems, such as 1,2,4-triazolo[1,5-α]pyridines and pyrido[1,2-b][1,2,4]triazines. These creations are not just chemical marvels but also exhibit noteworthy antimicrobial activity, marking their potential in contributing to the fight against microbial infections (Ali & Ibrahim, 2010).

Contributions to Synthetic Methodology

In the realm of synthetic chemistry, the compound is instrumental in yielding [1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-ones through a reaction mechanism that is both intriguing and complex. This process elucidates the compound's role in enriching synthetic methodologies and contributing to the broader understanding of chemical synthesis (Shawali & Gomha, 2000).

Nucleic Acid Analogues and Antineoplastic Properties

The compound's derivatives, particularly aza analogues of nucleic acid constituents, are known for their antineoplastic properties. These derivatives introduce a notable shift in the electronic structure and proton availability, affecting the nucleoside's conformational dynamics and biological interactions. This aspect highlights the compound's significance in the development of novel antineoplastic agents (Singh et al., 1974).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials exhibit excellent insensitivity toward external stimuli3.

Orientations Futures

The future directions in the research and development of triazolo pyridine compounds could involve designing next-generation fused ring energetic materials for different applications3. This could involve alternating the kind or site of the substituent group(s)3.

Please note that the information provided here is based on related compounds and topics, and may not directly apply to “8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”. For more specific information, further research in scientific literature or consultation with a chemistry expert may be needed.

Propriétés

IUPAC Name |

8-(azepan-1-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c17-12-14-13-11-10(6-5-9-16(11)12)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGOWFLGAIPYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

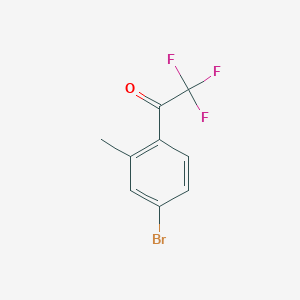

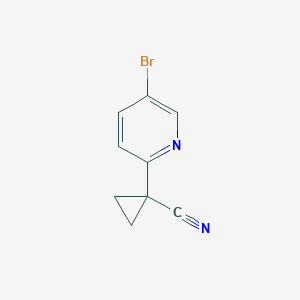

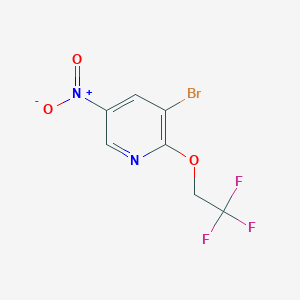

![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)